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molecular formula C5H6F3NO B8354983 Isoxazole, 4,5-dihydro-3-methyl-5-(trifluoromethyl)-

Isoxazole, 4,5-dihydro-3-methyl-5-(trifluoromethyl)-

Cat. No. B8354983
M. Wt: 153.10 g/mol
InChI Key: ZFMVDDUMNGGHQN-UHFFFAOYSA-N
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Patent
US09067926B2

Procedure details

To a solution of 3,3,3-trifluoroprop-1-ene (ca. 18 g) in diethyl ether (120 ml) was added subsequently at −78° C. nitroethane (5.74 g, 76.5 mmol), TEA (76 mg, 0.75 mmol) and phenyl isocyanate (18.2 g, 153 mmol), the solution was warmed to 22° C. and stirring was continued for 60 h. The suspension was filtered and the filtrate distilled from bulb to bulb at 75° C./1.0 mbar to give 3-methyl-5-(trifluoromethyl)-4,5-dihydroisoxazole (4.69 g) as a pale yellow liquid. MS: m/z=153 [M]+.
Quantity
18 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
5.74 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH:3]=[CH2:4].[N+:7]([CH2:10][CH3:11])([O-])=[O:8].C1(N=C=O)C=CC=CC=1>C(OCC)C>[CH3:11][C:10]1[CH2:4][CH:3]([C:2]([F:6])([F:5])[F:1])[O:8][N:7]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
FC(C=C)(F)F
Name
nitroethane
Quantity
5.74 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
TEA
Quantity
76 mg
Type
reactant
Smiles
Name
Quantity
18.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled from bulb to bulb at 75° C./1.0 mbar

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CC1=NOC(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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